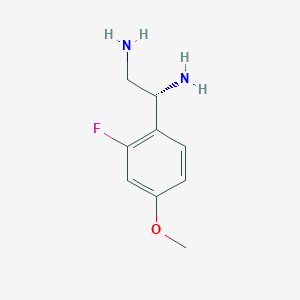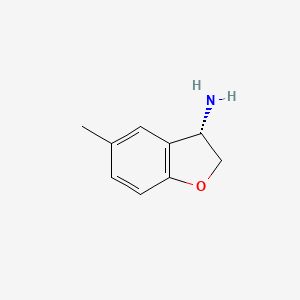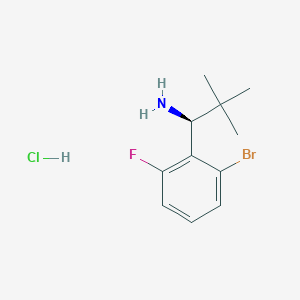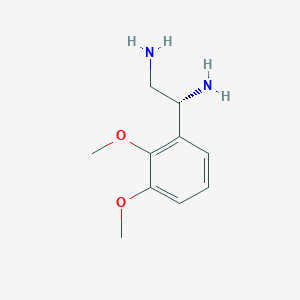![molecular formula C10H9BO4 B13043823 Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate is an organoboron compound with the molecular formula C₁₀H₉BO₄ and a molecular weight of 203.99 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a boron atom integrated into a benzoxaborinine ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate typically involves the reaction of appropriate boronic acid derivatives with suitable organic substrates under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile compound for various chemical and biological applications . The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate is unique due to its specific ring structure and the presence of a boron atom, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives . This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C10H9BO4 |
|---|---|
Molekulargewicht |
203.99 g/mol |
IUPAC-Name |
methyl 1-hydroxy-2,1-benzoxaborinine-8-carboxylate |
InChI |
InChI=1S/C10H9BO4/c1-14-10(12)8-4-2-3-7-5-6-15-11(13)9(7)8/h2-6,13H,1H3 |
InChI-Schlüssel |
RFWFKBVUUZBAKN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2C(=O)OC)C=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)



![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)



![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)

![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)

![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

